8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the family of imidazopurines and has been found to exhibit promising biological activity.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Zagórska et al. (2009) involved the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds showed potential as 5-HT1A receptor ligands, with implications for anxiolytic and antidepressant activity (Zagórska et al., 2009).
Serotonin Receptor Affinity and PDE Inhibitor Activity
- Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives demonstrated affinity for serotonin (5-HT1A/5-HT7) receptors and activity as phosphodiesterase (PDE4B and PDE10A) inhibitors, suggesting their potential as antidepressants and anxiolytics (Zagórska et al., 2016).
Molecular Docking Studies
- In 2015, research by Zagórska et al. explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. The study found that compounds with purine-2,4-dione nucleus had higher receptor affinity, particularly for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Docking studies suggested that a substituent at the 7-position could be crucial for receptor affinity and selectivity (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonists
- Baraldi et al. (2005) synthesized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptor antagonists. This study highlighted the significance of fused rings on the xanthine nucleus for antagonistic activity (Baraldi et al., 2005).
Mechanism of Action
- Specifically, it interacts with dihydrofolate reductase (DHFR), thymidylate synthase (TS), purine synthesis GAR formyltransferase (GARFT), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
- The de novo purine biosynthetic pathway involves several enzymes, including GARFT. This pathway transforms phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) .
Target of Action
Mode of Action
- The compound inhibits DHFR, an enzyme essential for folate metabolism. By blocking DHFR, it disrupts the production of tetrahydrofolate (THF), a critical cofactor in nucleotide synthesis. It also inhibits TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA replication. These enzymes are involved in purine biosynthesis. By targeting them, the compound affects purine nucleotide production .
Biochemical Pathways
Pharmacokinetics
- The compound’s lipophilic nature allows it to enter cells through passive diffusion. It accumulates in cells due to its three-carbon bridge structure. Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes . Details on excretion are not readily available for this specific compound.
Result of Action
- Flow cytometry studies show S-phase arrest in HL-60 cells treated with this compound. It also induces apoptosis, confirmed by lysosomal and mitochondrial effects .
properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-3-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFPMBXEYZFJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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